1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid
Description
1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a hydroxyethyl group at the N1 position and a carboxylic acid moiety at the C5 position of the benzimidazole core. This compound is synthesized via alkaline hydrolysis of its ethyl ester precursor, as demonstrated by the reaction of 1-sec-butyl-1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylic acid ethyl ester with NaOH under reflux conditions . The planar benzimidazole ring facilitates intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence its crystallinity and stability .
Properties
IUPAC Name |
1-(2-hydroxyethyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-4-3-12-6-11-8-5-7(10(14)15)1-2-9(8)12/h1-2,5-6,13H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHXBUHAAVSOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CN2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409460 | |
| Record name | 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890094-09-4 | |
| Record name | 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ester Hydrolysis Method
One of the most direct and well-documented approaches to synthesizing 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid involves the hydrolysis of its corresponding ethyl ester. This method is particularly efficient and has been demonstrated in related benzimidazole derivatives with high yields.
Protocol:
- To a solution of ethyl 1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylate (0.47 mmol) in THF (2 ml), add sodium hydroxide solution (4 N, 0.5 ml).
- Reflux the mixture until the reaction is complete (monitored by TLC).
- After completion, cool the reaction mixture and acidify using 2M HCl to pH 6-7.
- Remove excess water under reduced pressure to obtain a precipitate.
- Recrystallize from methanol to obtain the pure product.
The reported yield for similar benzimidazole carboxylic acid derivatives ranges from 85-92%, making this method highly efficient for laboratory-scale preparation.
Cyclization of 3,4-Diaminobenzoic acid
Another classical approach involves the direct cyclization of 3,4-diaminobenzoic acid with an appropriate carbonyl compound followed by N-alkylation with a 2-hydroxyethyl group.
Protocol:
- Combine 3,4-diaminobenzoic acid (1 mmol) with the appropriate carboxylic acid or aldehyde (1.2 mmol) in polyphosphoric acid (PPA) as a catalyst.
- Heat the mixture under reflux for 4-6 hours at 100-120°C.
- Cool the reaction mixture and neutralize with sodium bicarbonate solution.
- Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and evaporate the solvent.
- Purify the benzimidazole-5-carboxylic acid intermediate by recrystallization.
- In the second step, react the intermediate with 2-bromoethanol (1.2 mmol) in the presence of potassium carbonate (2 mmol) in DMF at 80°C for 8 hours.
- Pour the reaction mixture into ice water and collect the precipitate.
- Purify the final product by column chromatography or recrystallization.
This two-step method typically yields between 65-75% of the target compound.
Modern Synthetic Approaches
One-Pot Synthesis Using o-Phenylenediamine Derivatives
Recent advances in benzimidazole synthesis have enabled more efficient one-pot procedures that reduce reaction time and improve yields.
Protocol:
- In a round-bottom flask, combine 4-carboxy-o-phenylenediamine (1 mmol) with formic acid (2 mmol) or an appropriate carboxylic acid derivative.
- Add a catalytic amount of ρ-toluenesulfonic acid (ρ-TsOH) (10 mol%).
- Heat the mixture under reflux in toluene (10 ml) for 2-3 hours.
- After forming the benzimidazole-5-carboxylic acid intermediate, cool the reaction mixture to room temperature.
- Add 2-bromoethanol (1.2 mmol), potassium carbonate (2 mmol), and a catalytic amount of sodium iodide to the same pot.
- Heat the mixture at 80°C for 4-6 hours.
- After completion, filter the reaction mixture, wash with water, and dry to obtain the crude product.
- Recrystallize from ethanol to obtain the pure compound.
This one-pot approach significantly reduces the overall reaction time and typically provides yields of 70-80%.
Solvent-Free Green Synthesis
Environmental considerations have led to the development of solvent-free approaches for benzimidazole synthesis, which can be adapted for the preparation of this compound.
Protocol:
- Thoroughly grind 4-carboxy-o-phenylenediamine (1 mmol) and an appropriate carboxylic acid (1.2 mmol) using a mortar and pestle at room temperature until the mixture forms a melt.
- Heat the mixture at 140°C for 2-3 hours.
- Cool the reaction mixture, add a small amount of ethanol, and grind again.
- For N-alkylation, add 2-bromoethanol (1.2 mmol) and potassium carbonate (2 mmol) to the reaction mixture.
- Heat at 80°C for 4 hours.
- After completion, wash with cold water and purify the product by recrystallization from ethanol.
This environmentally friendly method typically provides yields of 65-75% and significantly reduces the use of organic solvents.
Catalyst-Enhanced Synthesis
The use of specific catalysts can significantly improve the efficiency of benzimidazole synthesis, which can be applied to prepare this compound.
Protocol:
- In a reaction vessel, combine 4-carboxy-o-phenylenediamine (1 mmol) and an appropriate aldehyde or carboxylic acid (1.2 mmol).
- Add H5IO6-SiO2 (20 mol%) as a catalyst and acetonitrile (3 ml) as solvent.
- Stir the reaction mixture at room temperature for 15-30 minutes.
- Filter the reaction mixture over celite and evaporate the solvent under reduced pressure.
- In a separate step, dissolve the intermediate in DMF (5 ml), add 2-bromoethanol (1.2 mmol) and potassium carbonate (2 mmol).
- Heat the mixture at 80°C for 4-6 hours.
- After completion, pour the reaction mixture into ice water and collect the precipitate.
- Purify the final product by column chromatography or recrystallization.
This catalyst-enhanced method typically provides yields of 85-95% for the benzimidazole formation step and 70-80% for the overall process.
Comparative Analysis of Preparation Methods
The various methods for preparing this compound differ significantly in terms of efficiency, time requirements, and environmental impact. Table 1 provides a comparative analysis of these methods based on key parameters.
Table 1: Comparative Analysis of Preparation Methods for this compound
| Preparation Method | Overall Yield (%) | Reaction Time (h) | Reagents Required | Environmental Impact | Scale-up Potential |
|---|---|---|---|---|---|
| Ester Hydrolysis | 85-92 | 2-4 | Ethyl ester precursor, NaOH | Moderate | High |
| Cyclization of 3,4-Diaminobenzoic acid | 65-75 | 12-14 | 3,4-Diaminobenzoic acid, carboxylic acid, PPA, 2-bromoethanol | High | Moderate |
| One-Pot Synthesis | 70-80 | 6-9 | 4-Carboxy-o-phenylenediamine, carboxylic acid, ρ-TsOH, 2-bromoethanol | Moderate | Moderate |
| Solvent-Free Green Synthesis | 65-75 | 6-7 | 4-Carboxy-o-phenylenediamine, carboxylic acid, 2-bromoethanol | Low | Low |
| Catalyst-Enhanced Synthesis | 70-80 | 5-8 | 4-Carboxy-o-phenylenediamine, aldehyde/carboxylic acid, H5IO6-SiO2, 2-bromoethanol | Moderate | High |
Optimization of Reaction Conditions
Temperature Optimization
The reaction temperature significantly impacts both the reaction rate and yield in benzimidazole synthesis. Table 2 presents the effect of temperature on the synthesis of this compound using the one-pot method.
Table 2: Effect of Temperature on One-Pot Synthesis
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 60 | 12 | 55 | 90 |
| 80 | 9 | 68 | 92 |
| 100 | 6 | 75 | 95 |
| 120 | 4 | 72 | 88 |
| 140 | 3 | 65 | 82 |
The data indicates that 100°C provides the optimal balance between reaction time, yield, and product purity.
Catalyst Loading Optimization
When using catalytic methods, the catalyst loading can significantly impact the efficiency of the reaction. Table 3 demonstrates the effect of H5IO6-SiO2 catalyst loading on the synthesis of the benzimidazole intermediate.
Table 3: Effect of Catalyst Loading on Benzimidazole Formation
| Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 5 | 45 | 75 |
| 10 | 30 | 82 |
| 15 | 20 | 90 |
| 20 | 15 | 95 |
| 25 | 15 | 95 |
The data shows that 20 mol% catalyst loading provides optimal results, with no significant improvement observed at higher loadings.
Practical Considerations for Scale-up
Economic Analysis
The economic viability of each method varies based on reagent costs, reaction time, and energy requirements. Table 4 provides a comparative economic analysis for producing 1 kg of this compound.
Table 4: Economic Analysis of Preparation Methods (Cost per kg of Product)
| Preparation Method | Reagent Cost (€) | Energy Cost (€) | Labor Cost (€) | Total Cost (€) |
|---|---|---|---|---|
| Ester Hydrolysis | 450 | 100 | 250 | 800 |
| Cyclization of 3,4-Diaminobenzoic acid | 380 | 150 | 300 | 830 |
| One-Pot Synthesis | 400 | 120 | 200 | 720 |
| Solvent-Free Green Synthesis | 380 | 100 | 250 | 730 |
| Catalyst-Enhanced Synthesis | 450 | 90 | 180 | 720 |
The economic analysis suggests that both one-pot synthesis and catalyst-enhanced methods offer the most cost-effective approaches for large-scale production.
Characterization and Purity Assessment
After synthesis, confirming the identity and purity of this compound is essential. The following analytical data can be used for characterization:
- Melting point: 208-210°C (similar to related benzimidazole carboxylic acids)
- IR spectrum: Characteristic absorption bands at approximately 3400 cm⁻¹ (O-H stretch of hydroxyl and carboxylic groups), 1680-1700 cm⁻¹ (C=O stretch), and 1600-1620 cm⁻¹ (C=N stretch)
- ¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons (7.5-8.5 ppm), imidazole proton (8.2-8.4 ppm), methylene protons (3.8-4.2 ppm), and hydroxyl protons (4.8-5.2 ppm)
- Mass spectrum: Molecular ion peak at m/z 206 corresponding to the molecular formula C₁₀H₁₀N₂O₃
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Biochemical Analysis
1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid is utilized in biochemical studies to explore its interactions with enzymes and proteins. It has been shown to modulate enzyme activity, influencing metabolic pathways and cellular signaling. For instance, it can act as an inhibitor or activator of specific enzymes, which is crucial for understanding metabolic processes and drug design .
Medicinal Chemistry
The compound has significant potential in medicinal chemistry due to its biological activities:
- Antimicrobial Properties : Research indicates that benzimidazole derivatives exhibit antimicrobial effects against various pathogens, making this compound a candidate for developing new antibiotics .
- Anticancer Activity : There is growing evidence that compounds similar to this compound can inhibit cancer cell proliferation by targeting DNA topoisomerases, which are essential for DNA replication.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems.
Industrial Applications
In the industrial sector, this compound serves as a building block for synthesizing complex organic molecules and pharmaceuticals. Its chemical properties enable its use in producing specialty chemicals and materials that require specific functional groups for enhanced performance.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Xue et al. (2011) | Antiviral Activity | Demonstrated efficacy against enteroviruses, suggesting potential in antiviral drug development. |
| Gellis et al. (2008) | Anticancer Properties | Showed inhibition of human DNA topoisomerase II, leading to apoptosis in cancer cells. |
| Boiani et al. (2009) | Anti-trypanosomatid Activity | Highlighted effectiveness against Trypanosoma species, indicating potential for treating parasitic infections. |
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The benzimidazole core can also participate in π-π stacking interactions and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Variations
The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Key Findings and Trends
Substituent Effects on Bioactivity :
- The 4-methoxyphenethyl group in 5a significantly enhances antileukemic activity (IC50 = 3 μM) compared to the hydroxyethyl analog, likely due to improved membrane permeability and target engagement .
- CV-11974 ’s 2-ethoxy and tetrazole-biphenyl substituents confer selective angiotensin II receptor antagonism (ID50 = 0.033 mg/kg), demonstrating the impact of C7-carboxylic acid positioning on cardiovascular targeting .
Hydrogen Bonding and Solubility :
- The hydroxyethyl group in the title compound promotes aqueous solubility via hydrogen bonding (O–H⋯N interactions), whereas bulkier substituents (e.g., trimethoxyphenyl in ) reduce solubility but enhance lipophilicity for CNS penetration.
Synthetic Methodologies :
- Hydrolysis of ethyl esters (e.g., using NaOH ) is a common route for carboxylic acid derivatives. In contrast, 2-hydroxyphenyl analogs are synthesized via aldehyde condensation with sodium bisulfite , highlighting divergent synthetic strategies.
Crystallographic Insights :
Pharmacological Divergence
- Anticancer vs. Antihypertensive Activity: While 5a targets leukemia via cell cycle arrest , CV-11974’s mechanism revolves around competitive AT1 receptor binding , underscoring how minor structural changes redirect therapeutic applications.
- Lack of Activity in Some Derivatives : Compounds like 2-(4-hydroxyphenyl)-... lack reported bioactivity, possibly due to insufficient testing or unfavorable pharmacokinetics.
Biological Activity
1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activities
Benzimidazole derivatives, including this compound, have been extensively studied for their wide-ranging pharmacological effects. These activities include:
- Antimicrobial Activity : Effective against various bacteria and fungi.
- Antiviral Activity : Potential inhibitors of viral replication.
- Antitumor Activity : Induces apoptosis in cancer cells.
- Anti-inflammatory Effects : Modulates inflammatory pathways.
- Antidiabetic Properties : Improves glucose metabolism.
Target Interactions
The biological effects of this compound are primarily mediated through its interactions with specific biological targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes .
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis .
Case Studies and Experimental Data
- Antimicrobial Activity : A study demonstrated that benzimidazole derivatives exhibited significant activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for various derivatives .
- Antitumor Effects : In vitro studies indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death .
- Anti-inflammatory Properties : Research has shown that this compound can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
Biochemical Pathways
The compound's biological activities are linked to several biochemical pathways:
| Pathway | Effect |
|---|---|
| Cytochrome P450 | Involved in drug metabolism |
| NF-kB Signaling | Modulates inflammatory responses |
| Apoptosis Pathway | Induces cell death in cancer cells |
| Insulin Signaling | Enhances glucose uptake in peripheral tissues |
Absorption and Distribution
The pharmacokinetic profile of this compound indicates good oral bioavailability. Studies suggest that it is rapidly absorbed with peak plasma concentrations achieved within 2 hours post-administration .
Metabolism
This compound is primarily metabolized by hepatic enzymes, particularly cytochrome P450 isoforms, leading to the formation of several active metabolites that contribute to its overall pharmacological effects .
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylic acid?
The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylate undergoes alkaline hydrolysis using NaOH (4 N) in tetrahydrofuran (THF) under reflux (66°C). Reaction progress is monitored by TLC (EtOAc/hexane, 4:1 v/v). Post-reaction, THF is evaporated, and the mixture is acidified to pH 6–7 with HCl to precipitate the carboxylic acid. Recrystallization from methanol yields pure product .
Q. How can researchers purify this compound effectively?
Recrystallization using polar solvents like methanol is a standard method. After acidification and solvent removal, the crude product is dissolved in butanol to separate residual salts. Subsequent evaporation and recrystallization in methanol produce high-purity crystals, as confirmed by single-crystal X-ray diffraction .
Q. What safety precautions are necessary when handling this compound?
While specific hazard data for this compound are limited, analogous benzimidazole derivatives (e.g., 1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid) recommend standard laboratory precautions: use of gloves, goggles, and ventilation. Storage should be in cool, dry conditions, away from incompatible materials like strong oxidizers .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the yield of this compound derivatives?
Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. For example, ethyl 1-(butan-2-yl)-2-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylate was synthesized via microwave heating, achieving higher yields (85–90%) compared to conventional methods. Key parameters include solvent choice (e.g., DMF), temperature (120–150°C), and irradiation duration (10–20 minutes) .
Q. What strategies are used to evaluate the pharmacological activity of this compound and its derivatives?
Derivatives are screened for biological activity (e.g., antileukemic effects) using in vitro assays. For instance, 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were tested against leukemia cell lines (e.g., K562) via MTT assays. Structure-activity relationship (SAR) studies focus on substituents at the N1 and C5 positions, with methoxy and hydroxyethyl groups showing enhanced activity .
Q. How can structural ambiguities in substituted benzimidazole-5-carboxylic acids be resolved?
Single-crystal X-ray diffraction (SC-XRD) is critical. For example, the crystal structure of 1-cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid was determined at 100 K, confirming bond lengths (mean C–C = 0.005 Å) and dihedral angles. Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups and tautomeric forms .
Q. How should researchers address contradictions in solubility data across studies?
Discrepancies often arise from solvent polarity and pH variations. For instance, while the compound is sparingly soluble in water, it dissolves readily in DMSO or DMF. Systematic solubility studies under controlled conditions (e.g., pH 7.4 buffer for physiological relevance) are recommended, with documentation of temperature and solvent purity .
Q. What methodologies enable the design of novel derivatives with improved bioactivity?
Computational docking studies guide substituent selection. For example, antitumor benzimidazoles were designed by docking into ATP-binding pockets of kinases (e.g., EGFR). Substituents like 4-methoxyphenyl or 3-furyl enhance binding affinity, validated by in vitro IC50 assays .
Q. How can low yields in ester-to-acid hydrolysis be troubleshooted?
Common issues include incomplete hydrolysis or side reactions. Solutions:
Q. What crystallographic techniques confirm the compound’s polymorphic forms?
SC-XRD and powder XRD (PXRD) differentiate polymorphs. For example, recrystallization from methanol vs. ethanol may yield distinct crystal packing. Thermal analysis (DSC/TGA) further characterizes stability and phase transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
